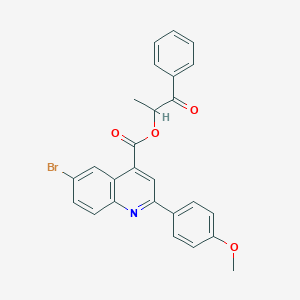![molecular formula C26H24N2O3S2 B431387 12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431387.png)
12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves multiple steps, typically starting with the preparation of the core tricyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, one synthetic route may involve the use of bromoprop-2-enylsulfanyl as a key intermediate .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[740
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound’s properties may make it useful in the development of new materials or chemical processes.
作用机制
The mechanism by which 12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the context of its use.
相似化合物的比较
Similar Compounds
- 5-(2-bromoprop-2-enylsulfanyl)-12,12-dimethyl-4-(2-methylprop-2-enyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- 12,12-dimethyl-4-(3-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Uniqueness
What sets 12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one apart from similar compounds is its specific substitution pattern and the presence of the phenacylsulfanyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C26H24N2O3S2 |
|---|---|
分子量 |
476.6g/mol |
IUPAC 名称 |
12,12-dimethyl-4-(2-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C26H24N2O3S2/c1-16-9-7-8-12-19(16)28-24(30)22-18-13-26(2,3)31-14-21(18)33-23(22)27-25(28)32-15-20(29)17-10-5-4-6-11-17/h4-12H,13-15H2,1-3H3 |
InChI 键 |
KTRWBKJKBUZJGT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CC(OC5)(C)C |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)C4=CC=CC=C4)SC5=C3CC(OC5)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B431304.png)
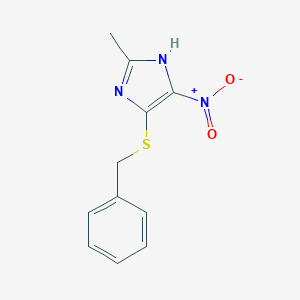
![5-[(4-fluorobenzyl)sulfanyl]-4-nitro-2-methyl-1H-imidazole](/img/structure/B431307.png)
![10-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)carbonyl]-10H-phenothiazine](/img/structure/B431308.png)
![5,5-dimethyl-15-(4-methylpiperidin-1-yl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B431311.png)
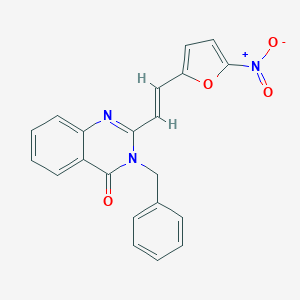
![Ethyl 5,5-dimethyl-2-[(2-oxochromene-3-carbonyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B431316.png)
![2-[[5-[bis(4-chlorophenyl)methyl]-4-hydroxy-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B431318.png)
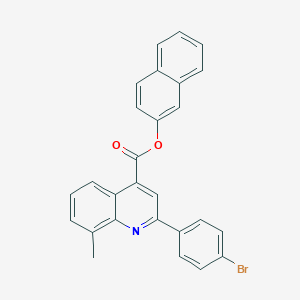
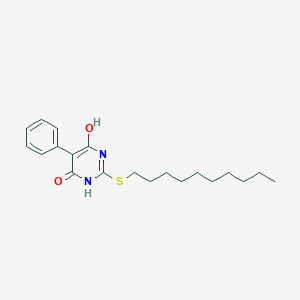
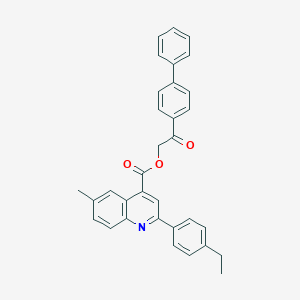
![2-(4-Bromophenyl)-2-oxoethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]-4-quinolinecarboxylate](/img/structure/B431324.png)
![4-[3-[(4-Bromobenzoyl)amino]anilino]-4-oxobutanoic acid](/img/structure/B431326.png)
